4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15299139
Molecular Formula: C25H22N4O3
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22N4O3 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C25H22N4O3/c1-2-32-18-7-5-6-17(14-18)24-21-22(19-8-3-4-9-20(19)30)27-28-23(21)25(31)29(24)15-16-10-12-26-13-11-16/h3-14,24,30H,2,15H2,1H3,(H,27,28) |
| Standard InChI Key | HODPBIASVKENHD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O |
Introduction
The compound 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule belonging to the class of heterocyclic compounds. It features a pyrrolo[3,4-c]pyrazolone core structure with multiple functional groups, including ethoxy, hydroxy, and pyridine moieties. These substituents contribute to its potential biological activities and reactivity, making it a candidate for further pharmacological exploration.
Synthesis of Pyrrolo[3,4-c]pyrazolones
The synthesis of pyrrolo[3,4-c]pyrazolones typically involves multi-step chemical reactions. These processes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Synthesis Steps:
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Starting Materials: The synthesis may begin with appropriate starting materials such as substituted phenyl rings and pyridine derivatives.
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Cyclization Reactions: Key steps involve cyclization reactions to form the pyrrolo[3,4-c]pyrazolone ring system.
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Functionalization: Further functionalization can be achieved through reactions that introduce additional substituents.
Example Synthesis Protocol:
A common approach involves the use of multicomponent reactions or ring-opening strategies to synthesize functionalized pyrrolo[3,4-c]pyrazolones. For instance, a protocol might involve the reaction of chromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate in dioxane to produce 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones .
Characterization Techniques
Characterization of these compounds is crucial for confirming their structure and purity. Common techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): Used for assessing purity.
Biological Activities and Potential Applications
Compounds within the pyrrolo[3,4-c]pyrazolone class have garnered interest in pharmaceutical research due to their potential biological activities. These activities may include:
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Antimicrobial Properties
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Antioxidant Effects
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Anti-inflammatory Actions
These properties suggest that such compounds could be valuable in therapeutic applications, particularly in drug development processes.
Data and Research Findings
While specific data on 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not available, research on similar compounds indicates promising results:
| Compound Structure | Synthesis Yield | Purity |
|---|---|---|
| 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones | 72–94% | >95% (HPLC) |
This table illustrates the efficiency of synthesis protocols for related compounds, which can be adapted for the synthesis of more complex derivatives.
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